2-(4-tert-butylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a tert-butylphenoxy group, a morpholinyl group, and a cyclohexylmethyl group, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-tert-butylphenol with an appropriate acylating agent to form the tert-butylphenoxy intermediate. This intermediate is then reacted with a morpholine derivative and a cyclohexylmethyl halide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholinyl or cyclohexylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)-1-morpholin-4-yl-ethanethione: Shares a similar phenoxy and morpholinyl structure but differs in the acetamide group.
2-(4-tert-butylphenoxy)cyclohexyl prop-2-yne-1-sulfonate: Another related compound with a cyclohexyl group and sulfonate functionality.
Uniqueness
2-(4-tert-butylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C23H36N2O3 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide |
InChI |
InChI=1S/C23H36N2O3/c1-22(2,3)19-7-9-20(10-8-19)28-17-21(26)24-18-23(11-5-4-6-12-23)25-13-15-27-16-14-25/h7-10H,4-6,11-18H2,1-3H3,(H,24,26) |
InChI Key |
KMGZUXIQZVXEOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2(CCCCC2)N3CCOCC3 |
Origin of Product |
United States |
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